molecular formula C17H16N2O3S B8595937 N-(3,4-Dimethylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 166963-33-3

N-(3,4-Dimethylisoxazol-5-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B8595937
CAS No.: 166963-33-3
M. Wt: 328.4 g/mol
InChI Key: SZJKGOUNLCLNNW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-4-sulfonamide is a compound that belongs to the class of sulfonamides. This compound features a biphenyl group linked to a sulfonamide moiety, with an isoxazole ring substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves the reaction of 3,4-dimethylisoxazole with a biphenyl sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit fatty acid amide hydrolase (FAAH), resulting in increased levels of endocannabinoids and modulation of pain and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethylisoxazol-5-yl)-[1,1’-biphenyl]-4-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

166963-33-3

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-phenylbenzenesulfonamide

InChI

InChI=1S/C17H16N2O3S/c1-12-13(2)18-22-17(12)19-23(20,21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,19H,1-2H3

InChI Key

SZJKGOUNLCLNNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 4-biphenylsulfonyl chloride from step (a) was added to a solution of 5-amino-3,4-dimethylisoxazole (250 mg, 2.2 mmol) and 4-(dimethyl)aminopyridine (5 mg) in dry pyridine (2.0 ml). The reaction mixture was stirred at room temperature for 4 h. Pyridine was removed under reduced pressure and the residue was partitioned between water and ethyl acetate. The organic layer was washed with 1N HCl (2×25 ml), brine (25 ml) and dried over anhydrous magnesium sulfate. Evaporation of the solvents left an oily residue that, after purification by column chromatography over silica gel (1% methanol in chloroform as eluent), yielded 337 mg (45%) of a white solid. Recrystallization from ethyl acetate/hexanes gave white crystals, m.p. 154-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
45%

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